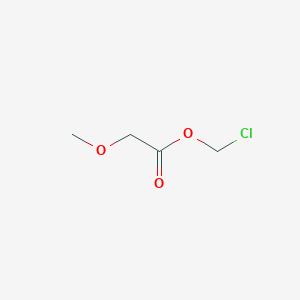Chloromethyl 2-methoxyacetate
CAS No.:
Cat. No.: VC17681267
Molecular Formula: C4H7ClO3
Molecular Weight: 138.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7ClO3 |
|---|---|
| Molecular Weight | 138.55 g/mol |
| IUPAC Name | chloromethyl 2-methoxyacetate |
| Standard InChI | InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3 |
| Standard InChI Key | YXUTZZZEPDCLPW-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)OCCl |
Introduction
Chemical Identity and Structural Properties
Chloromethyl 2-methoxyacetate is systematically named as methyl chloro(methoxy)acetate, with the IUPAC name chloromethyl 2-methoxyacetate. Its molecular structure features a central acetate backbone where the methyl group is substituted with a methoxy (-OCH) group and a chloromethyl (-CHCl) group. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 138.55 g/mol | |
| Exact Mass | 138.008 g/mol | |
| Molecular Formula | ||
| PSA (Polar Surface Area) | 35.53 Ų | |
| LogP (Partition Coefficient) | 0.37 | |
| Hazard Codes | Xi (Irritant) |
The compound’s moderate LogP value suggests balanced lipophilicity, making it soluble in both polar aprotic solvents (e.g., acetone) and non-polar solvents (e.g., dichloromethane) . The Xi hazard code indicates potential skin and eye irritation, necessitating careful handling .
Synthetic Methodologies
Catalytic Esterification
A common route involves the esterification of methoxyacetic acid with chloromethylating agents. For example, phase-transfer catalysis (PTC) using indium trichloride () and scandium triflate () as co-catalysts has been reported for analogous esters . In a typical procedure:
-
Reactants: Methoxyacetic acid (100 mmol) and excess chloromethyl chloride.
-
Catalyst: 0.04 g solid-supported catalyst (e.g., sulfonic acid resin) .
The mechanism likely proceeds through nucleophilic acyl substitution, where the hydroxyl group of methoxyacetic acid attacks the electrophilic chloromethyl carbon, displacing chloride .
Halogenation of Methoxyacetate Esters
Chloromethylation of methyl methoxyacetate (CAS 6290-49-9) using chlorinating agents like chloromethyl chlorosulfate () has been documented . Under anhydrous conditions in dichloromethane:
-
The enolate of methyl methoxyacetate attacks the chlorosulfonyl chlorine, forming a chlorinated intermediate.
-
Intramolecular cyclization yields dihydrofuran derivatives as byproducts .
This method highlights the compound’s propensity for cyclization under specific conditions, a trait exploited in heterocycle synthesis .
Reactivity and Applications
Organic Synthesis
Chloromethyl 2-methoxyacetate serves as a versatile electrophile in alkylation and acylation reactions:
-
Michael Additions: The chloromethyl group acts as an acceptor in conjugate additions to enolates, forming branched esters .
-
Cyclopropanation: Reaction with ethyl cyanoacetate under PTC yields cyclopropane derivatives via nucleophilic displacement .
Industrial Applications
-
Polymer Chemistry: As a crosslinking agent in epoxy resins, enhancing thermal stability .
-
Pharmaceutical Intermediates: Utilized in synthesizing β-lactam antibiotics and antiviral agents due to its bifunctional reactivity .
Recent Advances and Future Directions
Recent studies explore its role in green chemistry:
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures, enabling enantioselective synthesis .
-
Sustainable Catalysis: Sulfonic acid resin catalysts for solvent-free synthesis, reducing environmental footprint .
Future research should address:
-
Toxicity Mitigation: Developing less hazardous derivatives.
-
Catalyst Optimization: Enhancing recyclability in industrial processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume